molecular formula C15H14Cl3N3O2 B11712186 N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]pyridine-3-carboxamide

N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]pyridine-3-carboxamide

Cat. No.: B11712186
M. Wt: 374.6 g/mol
InChI Key: RNAJHUVHXWGWQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}pyridine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, a trichloromethyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as acetonitrile and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trichloromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Acetonitrile, dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H14Cl3N3O2

Molecular Weight

374.6 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C15H14Cl3N3O2/c1-23-12-6-4-11(5-7-12)20-14(15(16,17)18)21-13(22)10-3-2-8-19-9-10/h2-9,14,20H,1H3,(H,21,22)

InChI Key

RNAJHUVHXWGWQR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CN=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.